molecular formula C19H13ClN2O3S B2489482 3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one CAS No. 325804-08-8

3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one

Cat. No. B2489482
M. Wt: 384.83
InChI Key: HPMWIZVCBNRDAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions that start with basic chemical building blocks. For instance, the compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile was synthesized via the reaction of 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation. This method showcases the typical approach for synthesizing complex molecules like 3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one, involving catalytic reactions and specific conditions to achieve the desired molecular architecture (Okasha et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds is usually confirmed through spectral data and X-ray diffraction. For example, the molecular structure of the aforementioned compound was established unambiguously through single crystal X-ray measurements, crystallizing in the Triclinic, P-1. Such detailed structural analysis is crucial for understanding the chemical behavior and potential reactivity of the molecule (Okasha et al., 2022).

Chemical Reactions and Properties

Compounds within this chemical family are known for their reactivity and interaction with various chemical agents. Their chemical reactions can include formations of new bonds, substitution reactions, and more, depending on the functional groups present. The antimicrobial activity of similar compounds, as demonstrated through screening for antibacterial and antifungal functionality, highlights their chemical reactivity and potential applications in creating antimicrobial agents (Okasha et al., 2022).

Physical Properties Analysis

The physical properties of 3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one can be deduced from similar compounds, which include solubility in various solvents, melting points, and crystalline structure. These properties are influenced by the compound's molecular structure and are essential for determining its suitability for specific applications.

Chemical Properties Analysis

The chemical properties of such compounds encompass a range of behaviors, including their reactivity with other chemicals, stability under different conditions, and potential as a precursor for further chemical transformations. The presence of multiple functional groups allows for a variety of chemical reactions, making these compounds versatile in synthetic chemistry.

References

  • Okasha, R. M., Fouda, A., Bajaber, M. A., Ghabbour, H., Amr, A. E. E., Naglah, A., Almehizia, A., Elhenawy, A., & El-Agrody, A. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Crystals. LinkThis synthesis, structure, and analysis provide a foundation for understanding the complex nature of 3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one, highlighting its potential for various scientific applications.

Scientific Research Applications

Therapeutic Applications

  • Antimycotic Efficacy : Compounds with chlorophenyl groups, similar to the one , have shown significant antimycotic activity. For example, sertaconazole, a compound with a chlorophenyl moiety, demonstrated excellent efficacy and safety in treating Pityriasis versicolor, cutaneous dermatophytosis, and superficial mycoses caused by Candida albicans, with no observed undesirable effects, indicating its potential as a topical therapeutic agent in fungal infections (Nasarre et al., 1992); (Pedragosa et al., 1992); (Umbert et al., 1992).

Analytical Methodologies

  • Accelerator Mass Spectrometry (AMS) Applications : The use of AMS in analyzing samples for compounds with chlorophenyl groups, such as in the human mass balance and pharmacokinetic study of R115777, a farnesyl transferase inhibitor, showcases the potential of detailed analytical methodologies in drug metabolism and disposition studies. This study highlighted the precision in measuring drug-related carbon traces in plasma, urine, and feces, illustrating the compound's metabolic pathways and excretion profiles (Garner et al., 2002).

Potential Toxicological Impacts

  • Environmental Contaminants and Human Exposure : Studies on non-persistent environmental chemicals, including those with chlorophenyl groups, have raised concerns regarding their potential endocrine-disrupting effects and association with reproductive disorders. Investigations into the bioaccumulation and biomonitoring of such compounds, including their metabolites in human tissues, emphasize the necessity for ongoing surveillance and research to understand their health implications fully (Frederiksen et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, the presence of the chlorine atom might make it potentially hazardous .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or industry. This could involve testing its biological activity, studying its reactivity, or developing new methods for its synthesis .

properties

IUPAC Name

3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c1-24-16-4-2-3-11-9-14(18(23)25-17(11)16)15-10-26-19(22-15)21-13-7-5-12(20)6-8-13/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMWIZVCBNRDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one

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